7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS: 850160-41-7) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₂₀H₁₆ClN₃S and a molecular weight of 365.879 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted at three positions:
- C3: A phenyl group.
- C5: A methyl group.
- C7: A (2-chlorobenzyl)sulfanyl moiety.
The sulfanyl group at C7 contributes to its electron-rich aromatic system, while the 2-chlorobenzyl substituent may influence steric and electronic interactions in biological systems.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methylsulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-11-19(25-13-16-9-5-6-10-18(16)21)24-20(23-14)17(12-22-24)15-7-3-2-4-8-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDZKNIXOUIHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the 2-Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 2-chlorobenzylsulfanyl group is introduced to the core structure.
Methylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, depending on the strength of the oxidizing agent. This reactivity is critical for modulating the compound’s biological activity or further functionalization.
Key Observations :
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H<sub>2</sub>O<sub>2</sub> provides selective oxidation to sulfoxides without overoxidation .
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mCPBA achieves complete oxidation to sulfones but requires inert conditions to avoid side reactions.
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Strong oxidants like KMnO<sub>4</sub> lead to decomposition due to the compound’s sensitivity to harsh conditions .
Nucleophilic Substitution
The chlorobenzyl group and sulfur atom participate in substitution reactions, enabling diversification of the substituents.
2.1. Chlorobenzyl Substitution
The 2-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, alkoxides):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 8h | 7-[(Morpholinobenzyl)sulfanyl]- derivative | 85% | |
| Sodium methoxide | MeOH, reflux, 6h | Methoxybenzyl analog | 62% |
Mechanistic Insight :
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Electron-withdrawing chlorine activates the benzyl ring for NAS, favoring para/ortho substitution .
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Steric hindrance from the pyrazolo[1,5-a]pyrimidine core limits reactivity at meta positions .
2.2. Sulfanyl Group Replacement
The sulfanyl bridge can be displaced by thiols or amines via radical or nucleophilic pathways:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylthiol | AIBN, toluene, 70°C, 12h | Bis-benzylsulfanyl derivative | 70% | |
| Ammonia (7M in MeOH) | Sealed tube, 100°C, 24h | Amino-substituted analog | 55% |
Coupling Reactions
The aromatic system participates in cross-coupling reactions, enabling C–C bond formation:
3.1. Suzuki-Miyaura Coupling
The phenyl group at position 3 undergoes coupling with arylboronic acids:
Limitations :
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Electron-deficient boronic acids exhibit lower reactivity due to reduced transmetallation efficiency .
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Steric bulk at position 5 (methyl group) slows coupling kinetics .
4.1. Electrophilic Aromatic Substitution
The pyrimidine ring undergoes nitration and halogenation at electron-rich positions:
Regioselectivity :
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Nitration favors position 6 due to conjugation with the pyrazole nitrogen .
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Bromination occurs at position 5, guided by directing effects of the methyl group .
Stability and Degradation Pathways
The compound degrades under acidic/basic conditions or prolonged UV exposure:
Mechanistic Insights from Computational Studies
Scientific Research Applications
Colorectal Cancer
A significant body of research has focused on the application of this compound in treating colorectal cancer:
- Study Overview : In vitro studies involving DLD-1 and HT-29 cell lines revealed that treatment with 7-[(2-chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine resulted in marked apoptosis and reduced cell viability. The mechanism was linked to mitochondrial dysfunction and activation of the extrinsic apoptotic pathway via caspase-8 activation .
Other Cancer Types
While most studies have concentrated on colorectal cancer, preliminary investigations into other malignancies have suggested potential broader applications:
- Breast Cancer : Similar compounds in the pyrazolo-pyrimidine family have shown promise against breast cancer cell lines, indicating a potential for broader oncological applications.
- Leukemia : Some derivatives have been evaluated for their effects on leukemia cells, showing comparable mechanisms of inducing apoptosis and inhibiting proliferation.
Summary Table of Research Findings
| Study Type | Cancer Type | IC (µM) | Mechanism(s) Involved |
|---|---|---|---|
| In vitro | Colorectal | DLD-1: 0.39 | Apoptosis (caspase-8 activation) |
| HT-29: 0.15 | Autophagy inhibition (LC3A reduction) | ||
| Preliminary | Breast | TBD | TBD |
| Leukemia | TBD | TBD |
Mechanism of Action
The mechanism of action of 7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Positional Isomer: 7-[(4-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Molecular Formula : C₂₀H₁₆ClN₃S (identical to the target compound).
- CAS : 862200-16-6 .
- Key Difference : The chlorobenzyl group at C7 is in the para position (4-chloro) instead of ortho (2-chloro).
- Metabolic Stability: Ortho-substituted halogens are often more resistant to oxidative metabolism due to steric protection.
Radiolabeled Analogs for PET Imaging
- Compound: 7-(2-Chlorophenylamino)-5-((2-[¹⁸F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ([¹⁸F]5) .
- Key Differences: C7 Substituent: A 2-chlorophenylamino group replaces the sulfanyl moiety. C5 Substituent: A fluorine-18-labeled ethoxy-methyl group.
- Biological Data: Rapid tumor accumulation and prolonged retention in S180 tumor-bearing mice. Radiochemical purity >98%, with moderate washout from non-target tissues .
- Implications: The amino group at C7 may enhance hydrogen bonding with biological targets, while the fluorine-18 label enables imaging applications.
Trifluoromethyl-Substituted Derivatives
- Examples: 6g: 3-(4-Hydroxymethylphenyl)-5-((4-methoxybenzyl)amino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine . 6j: 3-(Dibenzo[b,d]thiophen-4-yl)-5-[N-(4-methoxybenzyl)amino]-7-(trifluoromethyl) derivative .
- Key Differences :
- C7 Substituent : Trifluoromethyl (CF₃) group instead of chlorobenzylsulfanyl.
- C3 Substituent : Varied aromatic/heteroaromatic groups.
- Metabolic Stability: CF₃ groups are electron-withdrawing and resistant to metabolic oxidation.
Morpholine-Substituted Derivatives
Dichloro and Cyclopropyl Derivatives
- Example: 7-Chloro-5-(2-chlorophenyl)-3-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS: Not provided) .
- Key Differences :
- C3 Substituent : Cyclopropyl group instead of phenyl.
- C5/C7 Substituents : Dual chloro groups.
- Halogen Bonding: Dual chlorines may enhance interactions with halogen-bonding pockets.
Biological Activity
7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current understanding of its biological activity, including its mechanisms of action, cytotoxic effects on cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H16ClN3OS. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can induce apoptosis in cancer cells through various mechanisms. A significant pathway involves the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death. Studies have shown that these compounds can affect both intrinsic and extrinsic apoptotic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. Notably:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines including DLD-1 (colon cancer) and HT-29. The IC50 values indicate a potent antiproliferative effect, with values as low as 0.15 µM observed in HT-29 cells for similar derivatives .
- Mechanism of Action : The compound induces apoptosis in cancer cells independently of p53 pathways, suggesting alternative mechanisms such as autophagy may be involved .
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazolo[1,5-a]pyrimidines have been explored for their anti-inflammatory effects. These compounds can inhibit various inflammatory mediators, making them candidates for treating inflammatory diseases.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | DLD-1 | 0.39 | Apoptosis via caspase activation |
| Anticancer | HT-29 | 0.15 | Apoptosis independent of p53 |
| Anti-inflammatory | Various | - | Inhibition of inflammatory mediators |
Case Studies
Several studies have been conducted to evaluate the biological activity of pyrazolo[1,5-a]pyrimidines:
- Study on DLD-1 and HT-29 Cells : This study confirmed that novel derivatives could induce apoptosis effectively in colon cancer cell lines through both intrinsic and extrinsic pathways .
- Screening Against Multiple Cancer Types : Research has shown that derivatives exhibit significant cytotoxicity against multiple cancer types, with some compounds achieving IC50 values below 1 µM across various assays .
- Inflammatory Response Modulation : Compounds have been evaluated for their ability to modulate inflammatory responses in vitro, demonstrating promise in treating conditions characterized by excessive inflammation .
Q & A
(Basic) What synthetic routes are available for 7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazolo[1,5-a]pyrimidine precursor with 2-chlorobenzyl mercaptan under basic conditions (e.g., in pyridine or DMF). For example, similar derivatives were prepared by refluxing 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with a substituted benzyl thiol in pyridine for 5–6 hours, followed by neutralization and recrystallization from ethanol or dioxane (yield: 62–70%) . Optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of the sulfhydryl group.
(Basic) What spectroscopic techniques are used to confirm its structural identity?
Key characterization methods include:
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazolo[1,5-a]pyrimidine core and substituents. For instance, the 2-chlorobenzyl group shows aromatic splitting patterns (δ 7.2–7.5 ppm) and a distinct methylene singlet (δ ~4.5 ppm) .
- IR Spectroscopy : Confirms the C=S stretch (~650–750 cm⁻¹) and absence of precursor functional groups (e.g., -SH at ~2550 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₇ClN₃S: calculated 378.08, observed 378.1) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–C bond ~1.8 Å in related structures) .
(Advanced) How can reaction yield and purity be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while pyridine acts as both solvent and base .
- Temperature Control : Reflux at 100–110°C ensures complete substitution without decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/dioxane) removes unreacted thiols or byproducts .
- Purity Monitoring : Use HPLC with UV detection (λ = 254 nm) to achieve >98% purity .
(Advanced) What in vitro models are suitable for evaluating its biological activity?
- Kinase Inhibition Assays : Test against Src family kinases (e.g., c-Src IC₅₀ determination via ADP-Glo™ assay), as pyrazolo[1,5-a]pyrimidines show selective inhibition .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT116), comparing IC₅₀ values to cisplatin or carboplatin .
- Radiotracer Uptake : For imaging studies, assess tumor accumulation in murine S180 models using ¹⁸F-labeled analogs .
(Advanced) How are structure-activity relationship (SAR) studies conducted for this scaffold?
- Core Modifications : Introduce substituents at C-5 (methyl, ethyl) or C-7 (varied aryl/heteroaryl groups) to alter steric/electronic effects .
- Sulfur Isosteres : Replace sulfanyl with sulfonyl or sulfonamide to evaluate metabolic stability .
- Biological Testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores (e.g., 2-chlorobenzyl enhances kinase selectivity) .
(Advanced) What computational methods predict binding modes and target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., c-Src ATP-binding pocket). Pyrazolo[1,5-a]pyrimidines often form hydrogen bonds with hinge-region residues (e.g., Met341) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Correlate logP, polar surface area, and substituent electronegativity with activity .
(Advanced) How is radiochemical synthesis applied for in vivo imaging studies?
- ¹⁸F-Labeling : React a tosylated precursor with [¹⁸F]KF/Kryptofix 2.2.2 in DMF (100°C, 20 min), followed by HPLC purification (25% radiochemical yield) .
- Biodistribution : Administer tracer intravenously in tumor-bearing mice; quantify uptake via gamma counting (tumor-to-muscle ratio >3 at 60 min post-injection) .
(Advanced) How is metabolic stability assessed under physiological conditions?
- Plasma Stability : Incubate compound in human plasma (37°C, 1–24 h), quench with acetonitrile, and analyze via LC-MS for degradation products .
- Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor; calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
(Advanced) What strategies address poor aqueous solubility?
- Prodrug Design : Introduce phosphate esters or PEGylated groups at the sulfanyl moiety .
- Nanoformulation : Encapsulate in liposomes (DSPC/cholesterol) or polymeric nanoparticles (PLGA) to enhance bioavailability .
(Advanced) How are synergistic effects with other therapeutics evaluated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
